molecular formula C10H12N4O2 B13112706 Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate

Cat. No.: B13112706
M. Wt: 220.23 g/mol
InChI Key: OWYISDDBGDMABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate typically involves the reaction of 6-methylimidazo[1,2-a]pyrazine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((6-methylimidazo[1,2-a]pyrazin-3-yl)amino)acetate stands out due to its unique combination of the imidazo[1,2-a]pyrazine scaffold and the methyl ester group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

methyl 2-[(6-methylimidazo[1,2-a]pyrazin-3-yl)amino]acetate

InChI

InChI=1S/C10H12N4O2/c1-7-6-14-8(3-11-7)12-4-9(14)13-5-10(15)16-2/h3-4,6,13H,5H2,1-2H3

InChI Key

OWYISDDBGDMABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)NCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.